4-Acetoxy-2-azetidinone CAS number and properties
4-Acetoxy-2-azetidinone CAS number and properties
An In-Depth Technical Guide to 4-Acetoxy-2-azetidinone (CAS: 28562-53-0): A Cornerstone Synthon for β-Lactam Antibiotics
Introduction
4-Acetoxy-2-azetidinone, a seemingly unassuming heterocyclic compound, stands as a cornerstone in the field of medicinal chemistry and drug development. Its core, the four-membered β-lactam ring, is the defining feature of one of the most critical classes of antibiotics in history.[1][2] This guide, designed for researchers, scientists, and drug development professionals, delves into the essential technical details of 4-acetoxy-2-azetidinone, exploring its properties, synthesis, and pivotal role as a versatile synthetic intermediate. The strategic placement of an acetoxy group at the C-4 position transforms this molecule into a highly valuable and reactive building block, primarily for the synthesis of advanced β-lactam antibiotics such as carbapenems and penems.[3][4] Understanding the nuances of its chemistry is fundamental to leveraging its full potential in the creation of novel therapeutic agents.
Core Molecular Profile
A comprehensive understanding of a chemical entity begins with its fundamental properties and identifiers. 4-Acetoxy-2-azetidinone is cataloged under CAS Number 28562-53-0.[5][6][7] Its structural and physical characteristics are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 28562-53-0 | [5][6][7][8] |
| Molecular Formula | C₅H₇NO₃ | [5][7] |
| Molecular Weight | 129.11 g/mol | [5][9] |
| IUPAC Name | (4-oxoazetidin-2-yl) acetate | [7][10] |
| Synonyms | 4-Aa; 4-Acetoxy azetidin-2-one; 4-Oxo-2-azetidinyl acetate | [6] |
| InChI Key | OEYMQQDJCUHKQS-UHFFFAOYSA-N | [7] |
| Canonical SMILES | CC(=O)OC1CC(=O)N1 | [10] |
Table 2: Physical and Chemical Data
| Property | Value | Source(s) |
| Appearance | Solid or oily substance; may slowly solidify from an oil | [11] |
| Melting Point | 34–40 °C | [11][12] |
| Solubility | Soluble in formic acid (50 mg/mL) | [13] |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Storage Temperature | 2–8 °C, dry, under inert atmosphere | [14] |
Strategic Importance in Drug Development
The significance of 4-acetoxy-2-azetidinone is inextricably linked to the history and future of antibiotics. The β-lactam ring is a pharmacophore that inhibits bacterial cell wall biosynthesis by acylating transpeptidase enzymes, leading to bacterial death.[15][16]
The Role of the 4-Acetoxy Group
The true synthetic genius of this molecule lies in the acetoxy group at the C-4 position. It functions as an excellent leaving group, readily displaced by a wide array of nucleophiles.[4] This reactivity is the lynchpin for constructing the complex, stereochemically rich side chains characteristic of modern antibiotics. This strategic feature allows chemists to introduce sulfur, carbon, oxygen, or nitrogen-based substituents, paving the way to a diverse library of potential drug candidates. The reaction often proceeds via an elimination-addition mechanism and allows for the creation of vital intermediates for carbapenems like imipenem, meropenem, and doripenem, as well as penem antibiotics.[3][17][18]
Caption: Synthetic utility of 4-acetoxy-2-azetidinone.
Synthesis Methodologies: Crafting the Core
The preparation of 4-acetoxy-2-azetidinone can be achieved through several routes. The choice of method often depends on the available starting materials, scale, and desired purity. The most authoritative and widely adopted method is the [2+2] cycloaddition.
Protocol 1: [2+2] Cycloaddition of Vinyl Acetate and Chlorosulfonyl Isocyanate (CSI)
This method, detailed in Organic Syntheses, is a robust and reliable procedure for large-scale preparation.[11] The reaction involves the cycloaddition of an in situ-generated ketene precursor with an imine, a classic Staudinger reaction.[2][19]
Causality and Experimental Rationale:
-
Low Temperature: The initial reaction between vinyl acetate and chlorosulfonyl isocyanate (CSI) is highly exothermic. Maintaining a temperature below 5-10°C is critical to prevent side reactions and decomposition of the thermally sensitive intermediate.[11]
-
Quenching: The reaction is quenched by adding it to a cooled, basic solution of sodium bicarbonate and sodium bisulfite. This neutralizes the acidic byproducts and reduces the reactive intermediate to form the stable β-lactam ring.[11]
-
Extraction and Purification: The product is lipophilic and can be extracted into an organic solvent like chloroform. Purification often involves washing the crude oil with hexane to remove nonpolar impurities, yielding a product that solidifies upon cooling.[11][12]
Step-by-Step Protocol (Adapted from Organic Syntheses, Vol. 65, p. 135):
-
Charge a 500-mL, four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel with 150 mL of vinyl acetate.
-
Cool the flask in an ice-water bath to 3°C.
-
Add 25 mL of chlorosulfonyl isocyanate (CSI) via the dropping funnel at a rate that maintains the internal temperature below 5°C.[11]
-
Remove the cooling bath and allow the temperature to rise to 10°C, at which point an exothermic reaction commences. Use intermittent cooling to maintain the temperature between 10–15°C for 40 minutes.
-
Cool the resulting dark-red mixture to -40°C in a dry ice-acetone bath.
-
In a separate 1.0-L flask, prepare a quench solution of 67 g of sodium bicarbonate and 71.5 g of sodium bisulfite in 200 mL of water, and cool it to -20°C.
-
Add the reaction mixture dropwise to the vigorously stirred quench solution, keeping the temperature at -10°C. Add another portion of sodium bisulfite midway through the addition.
-
After the addition is complete, stir the mixture for an additional 40 minutes at -10°C.
-
Extract the light-yellow mixture with three 500-mL portions of chloroform.
-
Dry the combined organic extracts over magnesium sulfate and concentrate on a rotary evaporator at a temperature not exceeding 40°C.
-
Remove final traces of solvent under high vacuum. Stir the resulting oily mixture with three 100-mL portions of hexane and decant the hexane extracts.
-
The remaining light-orange oil (16-23 g) solidifies upon standing at -20°C.[11]
Caption: Reactivity hub at the C-4 position.
Analytical Characterization
Confirming the identity and purity of synthesized 4-acetoxy-2-azetidinone is crucial. Standard analytical techniques are employed for this purpose.
-
Thin-Layer Chromatography (TLC): Purity can be readily assessed using silica gel plates. A common eluent system is a 1:1 mixture of hexane and ethyl acetate. [8]The spots can be visualized by first exposing the plate to chlorine gas, followed by spraying with a 4,4'-tetramethyldiaminodiphenylmethane (TDM) solution, which reveals the azetidinone as a distinct spot (Rf ≈ 0.38). [12]* Infrared (IR) Spectroscopy: A key diagnostic peak is the strong carbonyl (C=O) stretch of the strained β-lactam ring, which typically appears at a high wavenumber (around 1735–1765 cm⁻¹), distinguishing it from less strained amides. [15]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the complete molecular structure, showing characteristic shifts for the protons and carbons of the azetidinone ring and the acetoxy group. [6][20]* Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (129.11 g/mol ) and can provide fragmentation patterns to further validate the structure. [7][21]
Safety, Handling, and Storage
4-Acetoxy-2-azetidinone is a hazardous chemical and must be handled with appropriate precautions.
Table 3: Hazard and Safety Information
| Category | Description | Source(s) |
| Signal Word | Danger | [14] |
| Primary Hazards | Causes severe skin burns and eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [9][14][22] |
| GHS Hazard Codes | H314 (Skin Corrosion), H334 (Respiratory Sensitization) | [9] |
| Personal Protective Equipment (PPE) | Chemical safety goggles/faceshield, chemical-resistant gloves, NIOSH/MSHA-approved respirator (e.g., type P3). | [14] |
| Storage | Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place. Store under an inert atmosphere to maintain product quality. | [14] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor. | [14] |
| First Aid (Skin/Eye) | Take off immediately all contaminated clothing. Rinse skin with water. For eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [14][22] |
Conclusion
4-Acetoxy-2-azetidinone is far more than a simple heterocyclic molecule; it is a testament to the power of strategic molecular design. Its strained β-lactam core, combined with the synthetically versatile acetoxy leaving group, has solidified its status as an indispensable intermediate in pharmaceutical research and development. From the foundational synthesis of blockbuster carbapenem antibiotics to its use in creating novel functionalized scaffolds, this compound continues to be a critical tool for scientists working to combat bacterial resistance and develop new generations of life-saving medicines. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to innovate within this vital area of chemistry.
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